5-Bromo-2-cyclopropylpyrimidine chemical properties and structure
5-Bromo-2-cyclopropylpyrimidine chemical properties and structure
An In-Depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 5-Bromo-2-cyclopropylpyrimidine, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthesis methodologies, and key applications, offering field-proven insights into its utility as a versatile scaffold in the design of novel therapeutics.
Core Chemical Identity and Properties
5-Bromo-2-cyclopropylpyrimidine is a substituted pyrimidine characterized by a bromine atom at the 5-position and a cyclopropyl group at the 2-position. These features make it a valuable intermediate, offering both a reactive handle for further chemical modification and a desirable structural motif for modulating pharmacological properties.
Data Presentation: Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of 5-Bromo-2-cyclopropylpyrimidine are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-2-cyclopropylpyrimidine | [1] |
| CAS Number | 304902-96-3 | [1][2] |
| Molecular Formula | C₇H₇BrN₂ | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
| Canonical SMILES | C1CC1C2=NC=C(C=N2)Br | [1] |
| InChIKey | ANURJXNEVQWODA-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD14702784 |[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Yellow Crystalline Powder | [3] |
| Purity | Typically ≥97.5% | [3] |
| Storage Conditions | 2-8°C, under inert gas, sealed in dry | [3][4] |
| Computed XLogP3 | 1.5 | [1] |
| Heavy Atom Count | 10 | [1] |
| Rotatable Bond Count | 1 |[1] |
Structural Analysis and Spectroscopic Profile
The structure of 5-Bromo-2-cyclopropylpyrimidine combines the aromatic, electron-deficient pyrimidine core with two key substituents that dictate its chemical behavior and utility.
-
The Pyrimidine Ring: A foundational heterocyclic scaffold prevalent in numerous biologically active molecules.[5]
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The C5-Bromo Group: A versatile synthetic handle. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of carbon and heteroatom substituents.
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The C2-Cyclopropyl Group: A valuable pharmacophore in drug design. The incorporation of a cyclopropyl ring can enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, improve binding potency through conformational constraint, and modulate physicochemical properties like lipophilicity.[6]
Caption: 2D Structure of 5-Bromo-2-cyclopropylpyrimidine
Expected Spectroscopic Features
While specific spectra should be obtained from the supplier for lot-specific data, the structural features suggest a predictable spectroscopic profile used for quality control.[3][4]
Table 3: Expected Spectroscopic Profile
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the non-equivalent protons at C4 and C6. |
| Cyclopropyl Protons | A set of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring. | |
| ¹³C NMR | Aromatic Carbons | Signals corresponding to the four unique carbons of the pyrimidine ring, with the carbon bearing the bromine (C5) being significantly influenced by the halogen. |
| Cyclopropyl Carbons | Signals in the upfield region corresponding to the cyclopropyl carbons. |
| Mass Spec (MS) | Molecular Ion Peak | A characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio). |
Synthesis Methodology
The preparation of 5-bromo-2-substituted pyrimidines is efficiently achieved through a one-step condensation reaction. This modern approach offers high efficiency and operational simplicity compared to older, multi-step methods.[7]
Core Synthetic Principle: Condensation
The key strategy involves the reaction of an amidine compound (to provide the N-C-N fragment and the C2 substituent) with a 1,3-dicarbonyl equivalent (to provide the C4-C5-C6 fragment). For the title compound, this translates to the reaction between cyclopropanecarboxamidine and 2-bromomalonaldehyde .[7]
Caption: One-Step Synthesis Workflow
Experimental Protocol: Synthesis of 5-Bromo-2-cyclopropylpyrimidine
The following protocol is adapted from the general methodology disclosed for the synthesis of related compounds.[7]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromomalonaldehyde (1.0 eq) in a protic solvent such as glacial acetic acid.
-
Reagent Addition: In a separate vessel, prepare a solution of cyclopropanecarboxamidine hydrochloride (1.0-1.2 eq) in the same solvent. Add this solution dropwise to the stirred 2-bromomalonaldehyde solution at an elevated temperature (e.g., 80°C).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105°C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water, which may precipitate the crude product.
-
Purification: Isolate the solid by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final, pure compound.
This one-step method is advantageous due to its simplicity, reduced synthesis time, and lower cost, making it suitable for large-scale production.[7]
Reactivity and Key Applications in Medicinal Chemistry
The true value of 5-Bromo-2-cyclopropylpyrimidine lies in its role as a versatile intermediate for constructing more complex, biologically active molecules, particularly in the realm of kinase inhibitor development for cancer therapy.[3]
The C5-Bromo Group: A Gateway for Elaboration
The bromine atom at the 5-position is the primary site of reactivity, serving as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Caption: Representative Suzuki Coupling Reaction
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: To an oven-dried flask, add 5-Bromo-2-cyclopropylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Reaction: Heat the mixture with stirring (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 5-substituted product.
Safety and Handling
5-Bromo-2-cyclopropylpyrimidine is a chemical reagent that requires careful handling in a controlled laboratory environment. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.
Table 4: GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|---|
|
| H302 | Harmful if swallowed.[1] | | | H315 | Causes skin irritation.[1] | | | H319 | Causes serious eye irritation.[1] | | | H335 | May cause respiratory irritation.[1] |Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3][4]
Conclusion
5-Bromo-2-cyclopropylpyrimidine is a high-value chemical building block for the pharmaceutical and agrochemical industries. Its structure is intelligently designed, offering the stable and pharmacologically beneficial cyclopropyl group alongside a highly versatile brominated site on the pyrimidine core. This combination allows for the efficient and modular synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Its straightforward, one-step synthesis further enhances its appeal as a practical and scalable intermediate for drug development programs.
References
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PubChem. 5-Bromo-2-cyclopropylpyrimidine. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib. [Link]
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Fuxin Custchem Fine Chemical Co.,Ltd. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]
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MySkinRecipes. 5-Bromo-2-cyclopropylpyrimidine. [Link]
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PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]
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PubChem. 5-Bromo-2-chloropyrimidine. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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